REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][N:11]=[CH:10]2)=[CH:4][C:3]=1I.C1C[O:18][CH2:17]C1>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][N:11]=[CH:10]2)=[CH:4][C:3]=1[CH:17]=[O:18] |f:2.3.4.5.6|
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C)N1C=NN=C1)I
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was deoxygenated with a stream of nitrogen for 0.5 hours
|
Duration
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0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 50°
|
Type
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ADDITION
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Details
|
a solution of tri-n-butyltin hydride (3.2 g) in THF (200 cm3) was added dropwise over 4 hours
|
Duration
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4 h
|
Type
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ADDITION
|
Details
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the mixture was poured onto an aqueous solution of potassium fluoride (10 g) in water (200 cm3)
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Type
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EXTRACTION
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Details
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the mixture was extracted with dichloromethane (5×200 cm3)
|
Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4) extracts
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Type
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CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of the appropriate fractions
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate-methanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |